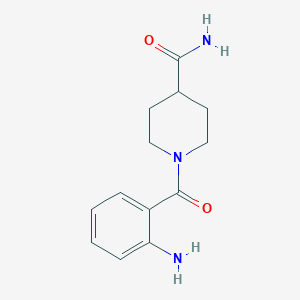

1-(2-Aminobenzoyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminobenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8,14H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYGMDQRBJQHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Aminobenzoyl Piperidine 4 Carboxamide and Its Derivatives

Retrosynthetic Analysis of the 1-(2-Aminobenzoyl)piperidine-4-carboxamide Scaffold

A retrosynthetic approach to this compound reveals two primary disconnections. The first is the amide bond linking the piperidine (B6355638) nitrogen to the 2-aminobenzoyl group. This disconnection points to piperidine-4-carboxamide and a suitable 2-aminobenzoic acid derivative as the key precursors. The second key disconnection is at the C4 position of the piperidine ring, breaking the amide bond of the carboxamide group. This suggests that piperidine-4-carboxylic acid is a fundamental starting material, which can be subsequently amidated.

Classical Synthetic Routes to the Piperidine-4-carboxamide Nucleus

The piperidine-4-carboxamide core is a common structural motif in a wide array of biologically active compounds. researchgate.net Its synthesis has been approached through various classical methods.

Approaches via Piperidine-4-carboxylic Acid Precursors

A prevalent strategy for constructing the piperidine-4-carboxamide nucleus begins with piperidine-4-carboxylic acid, also known as isonipecotic acid. researchgate.net This precursor is commercially available and can be synthesized through methods like the catalytic reduction of 4-pyridine carboxylic acid (isonicotinic acid). google.com For instance, the reduction of isonicotinic acid using a Raney nickel catalyst under hydrogen pressure yields 4-piperidine carboxylic acid. google.com Once obtained, the carboxylic acid functionality can be converted to the corresponding carboxamide.

A series of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized by reacting isonipecotic acid methyl ester with Boc-protected amino acids using CDI as a coupling agent, followed by deprotection. researchgate.net

Amidation and Benzoylation Strategies

The conversion of the carboxylic acid group of piperidine-4-carboxylic acid to a carboxamide is a critical step. This transformation is typically achieved through standard amidation procedures. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with an amine to form the amide bond. fishersci.itbohrium.com Common activating agents include thionyl chloride, oxalyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.itbath.ac.uk The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and improve yields. bath.ac.uk

Following the formation of the piperidine-4-carboxamide, the final step in the synthesis of the target molecule is the benzoylation of the piperidine nitrogen with a 2-aminobenzoyl group. This is typically accomplished by reacting the piperidine-4-carboxamide with a 2-aminobenzoyl chloride or a similarly activated derivative of 2-aminobenzoic acid. nih.gov

Advanced Synthetic Protocols for the 2-Aminobenzoyl Moiety Integration

Modern synthetic chemistry offers more sophisticated methods for the introduction of the 2-aminobenzoyl group, often focusing on selectivity and the use of protective groups to avoid unwanted side reactions.

Selective Functionalization Techniques

Achieving selective functionalization is crucial when dealing with molecules that have multiple reactive sites. In the context of synthesizing this compound, this involves selectively acylating the piperidine nitrogen in the presence of the primary amine of the 2-aminobenzoyl group and the amide of the piperidine-4-carboxamide. This can often be controlled by the careful choice of reaction conditions and reagents. For instance, direct peptide and protein activation is challenging due to the stabilizing effect of the amide group, and small-molecule catalysts can be designed to functionalize specific amide groups. nih.gov

Protecting Group Chemistry in Aminobenzoyl Synthesis

To prevent undesired reactions at the amino group of the 2-aminobenzoyl moiety during the acylation step, it is often necessary to employ a protecting group. organic-chemistry.orglibretexts.org The amino group can be temporarily masked as a carbamate, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form a Boc-protected amine. organic-chemistry.orgchemicalbook.com This protected amine is significantly less nucleophilic and will not compete with the piperidine nitrogen for the acylating agent. organic-chemistry.org

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of piperidine derivatives is of paramount importance in medicinal chemistry, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. For analogues of this compound, where chirality may be introduced at the piperidine ring, stereoselective synthesis is critical. While specific methods for the target compound are not extensively detailed in public literature, established principles of asymmetric synthesis for piperidine rings are directly applicable.

Key strategies for achieving stereoselectivity include:

Catalytic Asymmetric Hydrogenation: A prevalent method involves the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor. This reaction often employs chiral transition-metal catalysts (e.g., based on rhodium or ruthenium) to produce enantiomerically enriched piperidines. nih.govmdpi.com For instance, a suitably substituted aminobenzoyl-pyridinyl-carboxamide could be hydrogenated to yield a chiral piperidine derivative with high enantiomeric excess. mdpi.com

Diastereoselective Cyclization: Intramolecular reactions of acyclic precursors are a powerful tool for constructing the piperidine ring with defined stereochemistry. nih.gov Methods like the intramolecular aza-Michael reaction (IMAMR) can be rendered stereoselective by using a chiral catalyst or by substrate control. mdpi.com Desymmetrization of meso-compounds is another advanced approach for creating chiral piperidines. nih.gov

Use of Chiral Auxiliaries: A classical yet effective method involves attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a later step. For example, β-enaminoesters derived from chiral sources like (R)-(−)-2-phenylglycinol have been used to synthesize highly functionalized bicyclic lactams, which serve as scaffolds for constructing stereocontrolled 4-hydroxy piperidine derivatives. rsc.org

Chiral Reagents: The use of chiral reagents, such as chiral lithium amide bases, can effectively control the stereochemistry during bond formation. This has been demonstrated to improve both diastereoselectivity and enantioselectivity in the synthesis of complex molecules containing substituted rings, providing a potential route to specific stereoisomers of piperidine-based compounds. chemrxiv.org

These methodologies provide a robust framework for the deliberate synthesis of chiral analogues of this compound, enabling the exploration of structure-activity relationships dependent on stereochemistry.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, minimize cost, and ensure process safety and reproducibility. The synthesis of this compound and its derivatives typically involves multi-step sequences, with the formation of the two amide bonds being critical junctures for optimization. researchgate.netunits.it

A general synthetic pathway often proceeds by first protecting the piperidine nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, followed by activation of the 4-carboxylic acid (e.g., to an acyl chloride) and reaction with an amine to form the carboxamide. units.it After deprotection, the final step is the N-alkylation or N-acylation of the piperidine nitrogen with a suitable 2-aminobenzoyl precursor. units.it

Key optimization parameters for such a sequence include:

Coupling Reagents: The choice of reagents for amide bond formation is critical. While simple activation to an acyl chloride is possible, the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with additives like Hydroxybenzotriazole (HOBt) is common for minimizing side reactions and improving yields under milder conditions. researchgate.net

Catalyst and Solvent Screening: The efficiency of cyclization and coupling reactions can be highly dependent on the catalyst and solvent system. nih.govresearchgate.net Screening various Lewis acid or organocatalysts can significantly accelerate reaction times and improve conversion rates. researchgate.net The choice of solvent impacts reactant solubility, reaction temperature, and can influence the reaction pathway and selectivity.

Process Consolidation: For scalability, reducing the number of discrete steps is highly advantageous. Developing "one-pot" procedures, where multiple transformations occur in the same reaction vessel, can significantly improve efficiency by eliminating intermediate workup and purification steps. mdpi.com Modular strategies that allow for the rapid assembly of complex piperidines from simpler fragments also enhance efficiency and are amenable to large-scale synthesis. news-medical.net

Reaction Time and Temperature: Optimizing temperature and reaction duration is a balancing act to ensure complete conversion while preventing the formation of degradation products or epimerization of chiral centers. Monitoring the reaction progress using techniques like HPLC is standard practice.

The following table summarizes common optimization strategies for key reactions in piperidine derivative synthesis.

Table 1: Strategies for Reaction Optimization in Piperidine Synthesis| Reaction Type | Parameter to Optimize | Strategy | Desired Outcome | Reference |

|---|---|---|---|---|

| Amide Coupling | Coupling Reagent | Screen various carbodiimides (e.g., EDC, DCC) and additives (e.g., HOBt, DMAP). | Higher yield, fewer side products, milder conditions. | researchgate.netunits.it |

| Amide Coupling | Solvent & Temperature | Test a range of solvents (e.g., DMF, CH₂Cl₂, CH₃CN) and temperatures. | Improved solubility, reduced reaction time, higher conversion. | researchgate.net |

| N-Alkylation | Base | Evaluate different organic and inorganic bases (e.g., Et₃N, K₂CO₃). | Efficient deprotonation and minimization of side reactions. | units.it |

| Cyclization | Catalyst | Screen Lewis acids or organocatalysts for intramolecular reactions. | Increased reaction rate and stereoselectivity. | nih.govmdpi.com |

| Overall Process | Number of Steps | Develop one-pot or modular synthesis strategies. | Improved overall yield, reduced waste, cost-effectiveness. | news-medical.net |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into pharmaceutical synthesis is a growing priority aimed at reducing environmental impact and improving safety. The synthesis of piperidine derivatives, including this compound, offers multiple opportunities for applying these principles.

Biocatalysis: The use of enzymes as catalysts represents a significant advancement in green chemistry. mdpi.com For amide bond formation, lipases and other ATP-dependent amide bond synthetases can operate in aqueous media under mild conditions, offering high selectivity and reducing the need for harsh reagents and metal catalysts. rsc.orgrsc.org Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used in the multicomponent synthesis of piperidines, allowing for easy catalyst recovery and reuse. rsc.org

Use of Greener Solvents: Traditional organic solvents often pose environmental and safety hazards. A key green objective is to replace them with safer alternatives. Water is an ideal green solvent, and methods for conducting amide bond formation via the C-O bond cleavage of esters in water have been developed. chemrxiv.orgresearchgate.net In some cases, water can even act as a catalyst for the reaction. ajchem-a.com

Catalytic and Atom-Efficient Reactions: Green chemistry favors catalytic reactions over stoichiometric ones to minimize waste. sigmaaldrich.com For example, the dehydrogenative coupling of alcohols and amines to form amides, catalyzed by ruthenium or other metals, produces only hydrogen gas as a byproduct, representing a highly atom-economical process. sigmaaldrich.com Similarly, new modular strategies for piperidine synthesis can reduce the number of steps and avoid the use of precious metal catalysts like palladium. news-medical.net

Renewable Feedstocks and Energy Efficiency: A long-term goal of green chemistry is to use renewable starting materials. Methods are being developed to produce piperidine building blocks from bio-renewable sources, such as 2,5-bis(aminomethyl)furan. rsc.org Furthermore, alternative energy sources like ultrasound irradiation can be used to drive reactions, often leading to shorter reaction times and higher yields with lower energy consumption. nih.gov

By adopting these green methodologies, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 1 2 Aminobenzoyl Piperidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk For a molecule like 1-(2-Aminobenzoyl)piperidine-4-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H NMR) for Conformational and Substituent Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the aminobenzoyl group, the protons on the piperidine (B6355638) ring, and the protons of the amide and amine groups.

The aminobenzoyl moiety presents an aromatic system where the chemical shifts of the four protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing carbonyl (-C=O) group. The protons of the carboxamide (-CONH₂) and the primary amine (-NH₂) groups typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The addition of D₂O would lead to the disappearance of these signals due to hydrogen-deuterium exchange, confirming their identity. libretexts.org

The piperidine ring protons represent a more complex aliphatic spin system. Due to the chair conformation of the piperidine ring, these protons exist in axial and equatorial environments, leading to different chemical shifts and coupling patterns. The protons alpha to the nitrogen atom are expected to be deshielded and appear further downfield compared to the other ring protons. chemicalbook.comchemicalbook.com The proton at the C4 position, attached to the carboxamide group, would also show a distinct chemical shift.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for analogous functional groups and structures.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₄) | 6.5 - 7.8 | Multiplets (d, t, dd) | The exact shifts depend on the substitution pattern of the amino and benzoyl groups. |

| Amine (-NH₂) | 4.0 - 5.5 | Broad Singlet | Chemical shift is variable; disappears on D₂O exchange. |

| Carboxamide (-CONH₂) | 7.0 - 8.0 | Broad Singlets (2H) | Two distinct signals may be observed for the two amide protons. Disappears on D₂O exchange. |

| Piperidine (axial, C2/C6) | ~2.8 - 3.2 | Multiplet | Protons alpha to the ring nitrogen. |

| Piperidine (equatorial, C2/C6) | ~4.0 - 4.5 | Multiplet | Protons alpha to the ring nitrogen, often deshielded by the benzoyl carbonyl. |

| Piperidine (C4-H) | ~2.2 - 2.6 | Multiplet | Proton at the substituted position. |

| Piperidine (C3/C5) | ~1.5 - 2.0 | Multiplets | Remaining methylene (B1212753) protons on the piperidine ring. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C). oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line.

The spectrum would feature two distinct carbonyl carbon signals: one for the benzoyl carbonyl and another for the carboxamide carbonyl, typically appearing in the 165-180 ppm range. libretexts.orgwisc.edu The aromatic carbons would resonate between 115 and 150 ppm. The carbon attached to the amino group (C-2' of the benzoyl ring) would be shielded, appearing at the higher field end of the aromatic region, while the carbon attached to the carbonyl group (C-1' of the benzoyl ring) would be deshielded. The aliphatic carbons of the piperidine ring would appear in the upfield region, generally between 25 and 55 ppm. chemicalbook.comunica.it

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for analogous functional groups and structures. oregonstate.eduunica.itorganicchemistrydata.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| Benzoyl C=O | 168 - 172 | Amide carbonyl, typically deshielded. |

| Carboxamide C=O | 174 - 178 | Amide carbonyl. |

| Aromatic C-NH₂ | 145 - 150 | Quaternary carbon attached to the amino group. |

| Aromatic C-H | 115 - 135 | Aromatic carbons bearing hydrogen atoms. |

| Aromatic C-C=O | ~120 - 125 | Quaternary carbon, often weaker signal. |

| Piperidine C2/C6 | 40 - 50 | Carbons adjacent to the ring nitrogen. Two signals may appear due to amide rotation. |

| Piperidine C4 | 40 - 45 | Carbon bearing the carboxamide substituent. |

| Piperidine C3/C5 | 25 - 35 | Methylene carbons beta to the nitrogen. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between nuclei. core.ac.ukomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the aminobenzoyl ring and, separately, within the piperidine ring, confirming the proton assignments made from the 1D spectrum. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk It allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for elucidating the complete carbon framework. It reveals correlations between protons and carbons over two or three bonds. core.ac.uk For this compound, key HMBC correlations would include:

Correlations from the piperidine protons at C2/C6 to the benzoyl carbonyl carbon, confirming the N-acyl linkage.

Correlations from the aromatic protons to adjacent aromatic carbons and the benzoyl carbonyl carbon, confirming the structure of the aminobenzoyl moiety.

Correlations from the piperidine proton at C4 and the carboxamide NH₂ protons to the carboxamide carbonyl carbon, confirming the piperidine-4-carboxamide substructure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could help confirm the chair conformation of the piperidine ring and the relative orientation of the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the parent ion and its elemental formula. For this compound (C₁₃H₁₇N₃O₂), the calculated monoisotopic mass is 247.13208 Da. uni.lu An HRMS experiment, such as ESI-QTOF or Orbitrap, would aim to detect the protonated molecule [M+H]⁺ at m/z 248.13936 or other adducts like the sodium adduct [M+Na]⁺ at m/z 270.12130. uni.lu The experimentally measured exact mass can then be compared to the theoretical value to confirm the molecular formula with high confidence.

Table 3: Predicted HRMS Adducts for this compound Data predicted by computational tools. uni.lu

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₈N₃O₂⁺ | 248.13936 |

| [M+Na]⁺ | C₁₃H₁₇N₃O₂Na⁺ | 270.12130 |

| [M+K]⁺ | C₁₃H₁₇N₃O₂K⁺ | 286.09524 |

Fragmentation Pattern Analysis for Substructure Confirmation

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific substructures. nih.govlibretexts.org

For this compound, fragmentation would likely occur at the amide bonds and within the piperidine ring. Key expected fragmentation pathways include:

Cleavage of the benzoyl-piperidine amide bond: This could lead to the formation of the 2-aminobenzoyl cation (m/z 120) or the piperidine-4-carboxamide cation (m/z 127).

Alpha-cleavage adjacent to the piperidine nitrogen: This is a common fragmentation pathway for amines and can result in the opening of the piperidine ring. libretexts.org

Loss of the carboxamide group: Fragmentation could involve the neutral loss of CONH₂ (44 Da) from the parent ion or a larger fragment containing the piperidine ring.

Fragmentation of the piperidine ring: The saturated ring can undergo characteristic cleavages, leading to a series of smaller fragment ions. researchgate.net

Analysis of these characteristic fragments provides strong evidence for the different structural components of the molecule, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, secondary amide, and tertiary amide functionalities, as well as its aromatic and aliphatic components.

The analysis of analogues, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, provides insight into the expected spectral regions for key vibrational modes. nih.govresearchgate.net The primary amine (-NH₂) of the aminobenzoyl group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3400-3200 cm⁻¹ region. The N-H bond of the piperidine-4-carboxamide group will also present a stretching band in a similar region.

The carbonyl (C=O) stretching vibrations are particularly informative. The molecule contains two amide carbonyl groups: a tertiary amide (benzoyl) and a primary amide (carboxamide). These are expected to produce strong absorption bands in the range of 1680-1630 cm⁻¹. For instance, related piperidine-4-carboxamide derivatives show strong C=O stretching bands around 1651 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations from the benzene (B151609) ring are anticipated between 1600 cm⁻¹ and 1450 cm⁻¹. Aliphatic C-H stretching from the piperidine ring would appear in the 3000-2850 cm⁻¹ range.

A summary of the anticipated IR absorption frequencies for this compound based on functional group analysis and data from analogous structures is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (Ar-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 | Medium |

| N-H Symmetric Stretch | 3350 - 3250 | Medium | |

| Primary Amide (-CONH₂) | N-H Stretch | ~3350 and ~3180 | Medium |

| Tertiary Amide (Benzoyl, -CONR₂) | C=O Stretch | 1660 - 1630 | Strong |

| Primary Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1640 - 1590 | Medium | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Piperidine Ring | C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| C-N Bonds | C-N Stretch | 1350 - 1200 | Medium |

Chromatographic Techniques for Purity Profiling and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for molecules of this polarity.

A typical RP-HPLC method would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. researchgate.netnist.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol. nist.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with a wide range of polarities. Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the benzoyl chromophore exhibits strong absorbance.

The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For many pharmaceutical applications, the purity of the final compound is expected to be ≥95%. researchgate.net

A representative set of HPLC conditions for the analysis of related piperidine derivatives is outlined in the following table.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid nist.govresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol researchgate.net |

| Gradient | 5% to 95% B over a set time (e.g., 8-15 minutes) researchgate.net |

| Flow Rate | 1.0 mL/min nist.gov |

| Column Temp. | 30 °C nist.gov |

| Detection | UV Absorbance (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC-MS analysis. However, the technique can be invaluable for profiling volatile impurities or for analyzing the compound after a chemical derivatization step to increase its volatility.

Derivatization typically involves converting polar functional groups, such as the primary amine (-NH₂) and amide groups, into less polar, more volatile derivatives (e.g., by silylation or acylation). This allows the compound to be vaporized and passed through the GC column. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that can be used for structural confirmation and identification of related impurities. For instance, GC-MS has been used in the phytochemical analysis of plant extracts to identify compounds containing the related isonipecotic acid core structure. nih.gov This highlights its utility in identifying specific structural fragments or related impurities in a complex matrix.

X-ray Crystallography for Solid-State Structure Determination (if available for analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues, such as 1-benzoylpiperazine (B87115) and other piperidine derivatives, provides significant insight into the likely solid-state conformation. nih.govnih.gov

Studies on various benzoylpiperidine and piperidine-4-carboxylate structures consistently show that the six-membered piperidine ring adopts a stable chair conformation. nih.govnih.gov In this conformation, substituents at the 1 and 4 positions can be either axial or equatorial. The bulky 2-aminobenzoyl group at the N1 position and the carboxamide group at the C4 position would have their specific spatial orientations determined by steric and electronic factors to achieve the most stable crystal packing.

Computational Chemistry and Molecular Modeling Studies of 1 2 Aminobenzoyl Piperidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For piperidine-containing compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311G(d,p), are employed to determine optimized molecular structures and predict their stability. dntb.gov.uaresearchgate.net

The reactivity of a molecule can be described by global reactivity descriptors, which are calculated using DFT. These parameters, including electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide insights into the molecule's tendency to accept or donate electrons. nih.govmdpi.com For instance, a higher chemical hardness, derived from DFT calculations, indicates greater molecular stability. researchgate.net These descriptors help in understanding how 1-(2-Aminobenzoyl)piperidine-4-carboxamide might interact with biological macromolecules. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Piperidine (B6355638) Analogs Note: The following data are illustrative, based on findings for related heterocyclic compounds, as specific values for this compound are not publicly documented.

| Parameter | Symbol | Typical Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Softness | S | 1 / η | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity | χ | (I + A) / 2 | Power of an atom to attract electrons |

| Electrophilicity Index | ω | μ2 / 2η (where μ = -χ) | Propensity to accept electrons |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO. youtube.com In studies of related compounds, the HOMO is often localized on the more electron-rich portions of the molecule, such as the aminobenzoyl group, while the LUMO may be distributed across the piperidine or carboxamide moieties. This analysis helps predict which parts of the molecule are likely to engage in charge-transfer interactions with a biological target. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. mdpi.com It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. researchgate.net The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the amide and amino groups, highlighting their roles as hydrogen bond acceptors. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amide and amino groups, indicating their function as hydrogen bond donors. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. It is essential for understanding the structural basis of drug action and for virtual screening of compound libraries.

Molecular docking simulations place the ligand, this compound, into the binding site of a target protein to predict its binding conformation and affinity. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.netresearchgate.net

For example, in docking studies of similar piperidine carboxamides with kinase targets like Anaplastic Lymphoma Kinase (ALK), the carboxamide moiety frequently forms critical hydrogen bonds with backbone residues in the hinge region of the kinase. nih.gov The aminobenzoyl group could form additional hydrogen bonds or engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in the active site. nih.gov The piperidine ring often fits into a hydrophobic pocket. nih.gov Visualization software allows for the detailed examination of these interactions, providing a structural hypothesis for the compound's mechanism of action. nih.gov

Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) or to rank different poses of a ligand. vlifesciences.com A lower (more negative) binding score generally indicates a more favorable binding interaction. nih.gov These scores are valuable in virtual screening campaigns, where large libraries of compounds are computationally docked against a target to identify potential hits for further experimental testing. nih.gov

Studies on related carboxamide derivatives have reported binding affinities against various targets. For instance, piperidine-based ligands have shown high affinity for sigma receptors with Ki values in the nanomolar range, and docking scores against targets like acetylcholinesterase have been reported in the range of -7 to -8 kcal/mol. dntb.gov.uamolbnl.it While specific scores for this compound are not documented, its structural features suggest it could be a candidate for targets that recognize its distinct hydrogen bonding and aromatic moieties. nih.gov The calculated binding affinity helps prioritize compounds that are most likely to be active, streamlining the drug discovery process. researchgate.net

Table 2: Illustrative Binding Affinity Data from Docking Studies of Analogous Compounds Note: This table presents example data from various studies on related carboxamide and piperidine compounds to illustrate typical outputs of docking simulations.

| Compound Class | Protein Target | Binding Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Piperidine Derivative | Acetylcholinesterase (AChE) | -7.105 | Not Specified dntb.gov.ua |

| Piperidine Derivative | Butyrylcholinesterase (BChE) | -7.784 | Not Specified dntb.gov.ua |

| Pyrazole-carboxamide | hCA I Receptor | -9.3 | Hydrogen bonding, hydrophobic interactions nih.gov |

| Benzothiazole-carboxamide | COX Receptor | -12.50 | Hydrogen bonding with ARG 160 researchgate.netresearchgate.net |

| Hydrazinecarbodithioate | Target Protein (unspecified) | -6.0 | Hydrogen bonding, π-π stacking nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insights into the structural, dynamical, and thermodynamical properties of a molecular system, such as a potential drug candidate in a biological environment. nih.govnih.gov

To understand the intrinsic flexibility of this compound, MD simulations would be performed by placing the molecule in a simulated aqueous environment. The primary goal is to observe how the compound changes its three-dimensional shape, or conformation, over a period of nanoseconds.

The analysis would focus on the torsional angles within the molecule, particularly around the rotatable bonds connecting the benzoyl group to the piperidine ring and the carboxamide side chain. The piperidine ring itself can adopt various conformations, such as chair, boat, and twist-boat, and simulations would reveal the energetic favorability and transition rates between these states. By analyzing the trajectory of the simulation, researchers can identify the most stable (lowest energy) and most populated conformations of the compound in solution. This information is critical, as the bioactive conformation required to bind to a biological target may or may not be the lowest energy state.

When a potential biological target is identified, MD simulations are essential for evaluating the stability of the ligand-target complex. After an initial binding pose is predicted using molecular docking, an MD simulation is run on the entire complex (e.g., the compound bound to an enzyme's active site).

Key metrics are used to assess stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored; a stable RMSD value over time suggests the complex is not falling apart. unica.it For instance, in studies of similar piperidine-based inhibitors, stable RMSD values below 3 Å were indicative of a stable binding mode. Furthermore, the simulation reveals the dynamic nature of the interactions. Hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and protein residues can be tracked throughout the simulation to see how often they form and how long they last. This provides a more realistic picture than the static image from docking. In studies of related compounds, MD simulations have been crucial for confirming that key interactions, such as those with specific amino acid residues or metal ions in an active site, are maintained, thus validating the inhibitor's proposed mechanism. nih.gov

In silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in modern drug discovery, used to computationally estimate the pharmacokinetic properties of a compound. researchgate.net These predictions help identify potential liabilities, such as poor absorption or high toxicity, early in the development process, saving time and resources. researchgate.net Various software tools and web servers like SwissADME and pkCSM are used for these predictions. researchgate.net

For this compound, a predicted ADME profile can be generated based on its chemical structure. Key predicted properties often include compliance with drug-likeness rules, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound This table presents predicted data based on standard computational models and is for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 247.30 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 0.60 uni.lu | Indicates good balance between solubility and permeability |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed if taken orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| CYP2D6 Inhibitor | No (Predicted) | Low risk of drug-drug interactions via this metabolic pathway |

| CYP3A4 Inhibitor | No (Predicted) | Low risk of drug-drug interactions via this major metabolic pathway |

| Drug-Likeness Score | Positive | Indicates the scaffold is similar to known drugs |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Ligand-based drug design is employed when the three-dimensional structure of a biological target is unknown. This approach relies on analyzing a set of molecules known to be active against the target to build a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect.

If this compound were identified as a hit compound in a biological screen, it could serve as a template for pharmacophore modeling. The key features of the compound would be mapped, including:

A hydrogen bond donor (the primary amine on the benzoyl ring).

A hydrogen bond donor/acceptor group (the carboxamide).

An aromatic ring (the aminobenzoyl group).

A hydrophobic aliphatic feature (the piperidine ring).

This pharmacophore model could then be used to virtually screen large chemical libraries to find new, structurally diverse compounds that match the model and are therefore predicted to have the same biological activity. This strategy is a cornerstone of computational drug design for lead identification and optimization. nih.gov

Cheminformatics Approaches for Biological Activity Spectrum Prediction (PASS, SwissTargetPrediction)

Cheminformatics tools are used to predict the likely biological activities of a compound based on its structure. Web-based servers like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze the structural fragments of a query molecule and compare them to a vast database of known bioactive compounds.

The output is a probabilistic estimate of various biological activities. For this compound, these tools could predict a range of potential effects. The predictions are given as a probability for a compound to be active (Pa) or inactive (Pi). A high Pa value suggests a higher likelihood of that specific activity. Such predictions can guide experimental testing toward the most probable biological targets.

Table 2: Illustrative Biological Activity Spectrum Prediction (PASS) for this compound This table presents a hypothetical output for illustrative purposes, based on the known structure of the compound.

| Predicted Biological Activity | Pa (Probability to be Active) |

|---|---|

| Kinase Inhibitor | 0.650 |

| Antineoplastic | 0.580 |

| Anti-inflammatory | 0.555 |

| GPCR Ligand | 0.490 |

| Analgesic | 0.420 |

These predictions arise because the piperidine and benzamide (B126) moieties are present in many known kinase inhibitors and other therapeutic agents. researchgate.netmolbnl.it While not definitive, these in silico predictions provide valuable hypotheses for initiating wet-lab biological screening.

Structure Activity Relationship Sar Studies of 1 2 Aminobenzoyl Piperidine 4 Carboxamide and Its Analogues

Systematic Modification of the Aminobenzoyl Moiety

The aminobenzoyl group is a crucial pharmacophore, and its modification has profound effects on the biological activity of the parent compound. Researchers have explored the influence of substituents on the phenyl ring and the role of the amine group itself.

Influence of Substituents on Phenyl Ring on Biological Activity

The electronic and steric properties of substituents on the phenyl ring of the benzoyl moiety can significantly modulate the compound's interaction with its biological target. Studies on analogous series, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, have demonstrated that even minor changes to the substitution pattern can lead to substantial differences in inhibitory activity. nih.gov

For instance, in a series of carbonic anhydrase inhibitors with a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide core, the introduction of a methoxy (B1213986) group at the 4-position of a phenyl group attached to the piperazine (B1678402) nitrogen resulted in potent inhibition. nih.gov Shifting this methoxy group to the 3-position slightly decreased activity, as did replacing it with halogen atoms like fluorine or chlorine. nih.gov This suggests that both the position and the electronic nature of the substituent are key determinants of activity.

Interactive Table: Effect of Phenyl Ring Substituents on the Biological Activity of Analogous Piperidine-4-Carboxamides.

| Compound Series | Base Structure | Substituent (Position) | Biological Target | Measured Activity | Reference |

| Carbonic Anhydrase Inhibitors | 1-(4-sulfamoylbenzoyl)piperidine-4-(phenylpiperazine-1-carbonyl) | 4-Methoxy | hCA II | Ki = 3.7 nM | nih.gov |

| Carbonic Anhydrase Inhibitors | 1-(4-sulfamoylbenzoyl)piperidine-4-(phenylpiperazine-1-carbonyl) | 3-Methoxy | hCA II | Ki = 5.8 nM | nih.gov |

| Carbonic Anhydrase Inhibitors | 1-(4-sulfamoylbenzoyl)piperidine-4-(phenylpiperazine-1-carbonyl) | 4-Fluoro | hCA II | Ki = 5.6 nM | nih.gov |

| Carbonic Anhydrase Inhibitors | 1-(4-sulfamoylbenzoyl)piperidine-4-(phenylpiperazine-1-carbonyl) | 4-Chloro | hCA II | Ki = 4.4 nM | nih.gov |

| Thieno[2,3-b]pyridines | 5-Benzoyl-thieno[2,3-b]pyridine | 4-Methoxy | Cancer Cell Lines | IC50 = 200-350 nM | mdpi.com |

Role of Amine Functionality

The amine group at the 2-position of the benzoyl moiety is a defining feature of 1-(2-aminobenzoyl)piperidine-4-carboxamide. Its basicity and hydrogen-bonding capacity are thought to be critical for anchoring the molecule within the binding site of its target protein. The precise positioning of this amine is often crucial for activity. For example, in many PARP inhibitors, the benzamide (B126) portion mimics the nicotinamide (B372718) moiety of the natural substrate NAD+, and the amine group can form key hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov

Modifications of the Piperidine (B6355638) Ring

The central piperidine ring serves as a scaffold, orienting the aminobenzoyl and carboxamide groups in a specific three-dimensional arrangement. Modifications to this ring, including substitutions on the nitrogen atom and at the C-4 position, have been explored to enhance activity and selectivity.

Effects of N-Substitution on Activity and Selectivity

The nitrogen atom of the piperidine ring is a common site for modification to fine-tune the pharmacological profile of a drug candidate. In a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, substitution on the piperidine nitrogen had a dramatic effect on receptor affinity. nih.gov The unsubstituted secondary amine showed significantly lower affinity compared to its N-substituted counterparts. nih.gov Introducing a small methyl group at the piperidine nitrogen resulted in a substantial increase in σ1 receptor affinity, while larger groups like ethyl or a tosyl moiety offered only slight improvements. nih.gov This suggests that a small, lipophilic group on the piperidine nitrogen can lead to more favorable interactions within the receptor's binding pocket. nih.gov

In another study focused on dopamine (B1211576) D4 receptor antagonists, a variety of N-benzyl groups were attached to a 3-benzyloxypiperidine core. nih.gov Substituents on the benzyl (B1604629) ring, such as fluorine and methyl groups, led to active compounds, indicating that this position is amenable to substitution for optimizing potency. nih.gov

Interactive Table: Effect of N-Substitution on Piperidine Ring on Biological Activity.

| Compound Series | Base Structure | N-Substituent | Biological Target | Measured Activity (Ki) | Reference |

| σ1 Receptor Ligands | 4-(2-aminoethyl)piperidine | H | σ1 Receptor | 165 nM | nih.gov |

| σ1 Receptor Ligands | 4-(2-aminoethyl)piperidine | Methyl | σ1 Receptor | 7.9 nM | nih.gov |

| σ1 Receptor Ligands | 4-(2-aminoethyl)piperidine | Ethyl | σ1 Receptor | Lower affinity than methyl | nih.gov |

| Dopamine D4 Antagonists | 3-(Benzyloxy)piperidine | 3-Fluoro-4-methoxybenzyl | D4 Receptor | - | nih.gov |

| Dopamine D4 Antagonists | 3-(Benzyloxy)piperidine | 3-Fluorobenzyl | D4 Receptor | 205.9 nM | nih.gov |

| Dopamine D4 Antagonists | 3-(Benzyloxy)piperidine | 3,4-Difluorobenzyl | D4 Receptor | 169 nM | nih.gov |

Substituent Effects at Piperidine C-4 Position

The C-4 position of the piperidine ring is critical as it connects to the carboxamide functionality. While direct SAR studies on substitutions at this carbon for this compound are not extensively reported in the provided context, research on related structures highlights the importance of the spatial arrangement and the nature of the linker at this position. In a series of DNA gyrase inhibitors based on piperidine-4-carboxamides, the linker was identified as a key component, with its basic nitrogen atom playing a crucial role in binding. nih.gov The precise positioning of this linker was found to be a major determinant of inhibitory activity. nih.gov

Furthermore, rhodium-catalyzed C-H functionalization has been used to introduce substituents at the C-4 position of piperidines, demonstrating that this position is synthetically accessible for creating analogues for SAR studies. nih.gov These methods allow for the generation of a library of compounds with diverse substituents at C-4, which can then be evaluated to understand the steric and electronic requirements for optimal biological activity. nih.gov

Alterations to the Carboxamide Functionality

The carboxamide group at the C-4 position of the piperidine ring is a key hydrogen-bonding motif and is essential for the biological activity of many inhibitors. Its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O) allows for specific interactions with target proteins.

Impact of Carboxamide Substituents on Receptor Interactions

The carboxamide moiety at the 4-position of the piperidine ring is a key interaction point with various receptors and enzymes. Modifications to this group have been shown to significantly alter the biological activity of these compounds.

Research on a series of piperidine-4-carboxamide derivatives has demonstrated that substitutions on the amide nitrogen can modulate affinity and selectivity for different receptors. For instance, in a study of sigma (σ) receptor ligands, replacing the N-benzylcarboxamide group with various cyclic or linear moieties had a profound effect on binding affinity. Specifically, a tetrahydroquinoline derivative with a 4-chlorobenzyl group attached to the piperidine nitrogen exhibited very high σ1 affinity (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. This highlights the importance of the size, shape, and electronic properties of the substituent on the carboxamide nitrogen for achieving high affinity and selectivity.

In another study focusing on CCR5 inhibitors, a series of piperidine-4-carboxamide derivatives were designed based on a 'Y-shape' pharmacophore model. nih.gov The results indicated that specific substitutions on the piperidine nitrogen and the carboxamide group were crucial for potent inhibitory activity. nih.gov Two compounds, 16g and 16i , demonstrated inhibitory activity against CCR5 equivalent to the positive control, maraviroc (B1676071), in a calcium mobilization assay. nih.gov These compounds also showed antiviral activity in an HIV-1 single-cycle assay, underscoring the therapeutic potential of this scaffold. nih.gov

Furthermore, the replacement of the carboxamide group with a bioisosteric sulfonamide has been explored. In a series of arylpiperazinylalkyl derivatives, this modification led to varied or similar activities for certain receptors, while in other cases, the sulfonamide derivatives displayed higher serotoninergic affinity, particularly for the 5-HT7 receptors. nih.gov This suggests that while the carboxamide group is a key pharmacophoric feature, its replacement with other hydrogen-bonding groups can be a viable strategy for modulating receptor interaction profiles. nih.gov

The following interactive table summarizes the impact of various carboxamide substituents on the biological activity of piperidine-4-carboxamide analogues from different studies.

| Compound ID | Carboxamide Substituent | Target | Activity (IC₅₀/Ki) | Reference |

| 2k | N-(tetrahydroquinolinyl) | σ1 Receptor | 3.7 nM (Ki) | copernicus.org |

| 16g | N-((1-(4-fluorophenyl)-1H-pyrazol-3-yl)methyl) | CCR5 | 25.73 nM (IC₅₀) | nih.gov |

| 16i | N-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)methyl) | CCR5 | 25.53 nM (IC₅₀) | nih.gov |

| 9b (sulfonamide analog) | N-benzyl (sulfonamide) | 5-HT7 Receptor | High Affinity | nih.gov |

Stereochemical Considerations in SAR

While direct stereochemical studies on this compound are not extensively reported in the reviewed literature, the principles of stereochemistry are fundamental in medicinal chemistry, and insights can be drawn from related structures. The presence of chiral centers can lead to enantiomers or diastereomers, which may exhibit different pharmacological activities.

For instance, in a series of chiral pyrimidinyl-piperazine carboxamide derivatives, compounds with an S-configuration at the chiral center were found to be up to 5-fold more active as α-glucosidase inhibitors than their R-configuration counterparts. This demonstrates that the specific three-dimensional arrangement of substituents is critical for optimal interaction with the enzyme's active site.

In the context of this compound, a potential chiral center could be introduced by substitution on the piperidine ring. For example, methylation of the piperidine ring can create stereoisomers. Although SAR studies on such derivatives of the title compound are not available, research on related piperidine-containing compounds has shown that the position and stereochemistry of such substituents can significantly impact receptor binding and functional activity.

Conformational Flexibility and Its Correlation with Biological Potency

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the introduction of a bulky N-benzoyl group can lead to non-chair conformations. NMR studies on N-benzoylpiperidin-4-ones have suggested the adoption of non-chair conformations to alleviate the steric strain between the carbonyl group of the benzoyl moiety and the substituents on the piperidine ring. This conformational preference can significantly impact the orientation of the 4-carboxamide group and its ability to interact with a biological target.

Furthermore, the rotation around the C-N amide bond of the benzoyl group is restricted due to its partial double bond character. nih.gov This restricted rotation can lead to the existence of different rotamers, or conformers, which can be observed using techniques like temperature-dependent NMR spectroscopy. nih.gov The relative population of these conformers and the energy barrier for their interconversion can influence the biological activity, as one conformer may be more "bioactive" than others. Computational studies, such as molecular dynamics simulations, can provide insights into the preferred conformations and the dynamic behavior of the molecule in solution. copernicus.org

The interplay between the piperidine ring conformation and the N-benzoyl group orientation dictates the spatial arrangement of the key pharmacophoric elements. A conformation that presents the 2-amino group, the benzoyl carbonyl, and the 4-carboxamide in an optimal geometry for binding to a receptor is likely to exhibit higher potency.

Design Principles for Lead Optimization Based on SAR Data

The SAR data gathered from studies on this compound and its analogues provide valuable principles for lead optimization. The goal of lead optimization is to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound.

Based on the available research, the following design principles can be proposed:

Modification of the Carboxamide "Tail": The substituent on the carboxamide nitrogen is a key determinant of activity. Introducing diverse and sterically demanding groups can enhance affinity and selectivity. For example, incorporating rigid cyclic structures or specific aromatic moieties can lead to highly potent and selective compounds. copernicus.org The use of a "tail approach," where the functionality bound to the carboxamide is varied, allows for the optimization of interactions with different regions of the target's active site.

Piperidine Ring Substitution: Introduction of substituents on the piperidine ring can be used to fine-tune the conformational properties and introduce new interaction points. However, care must be taken as bulky substituents can also lead to steric hindrance. The position and stereochemistry of these substituents are critical and should be systematically explored.

Bioisosteric Replacement: The replacement of the carboxamide group with other functionalities, such as a sulfonamide, can be a useful strategy to modulate the compound's properties. nih.gov This can alter the hydrogen bonding capacity and electronic distribution, leading to changes in receptor affinity and selectivity. nih.gov

Scaffold Hopping: While maintaining the core piperidine-4-carboxamide scaffold, exploration of different aromatic systems in place of the 2-aminobenzoyl group can lead to novel compounds with improved properties.

Conformational Restriction: Introducing conformational constraints, for example, by creating cyclic analogs or introducing double bonds in the piperidine ring, can lock the molecule in a more bioactive conformation. This can lead to an increase in potency by reducing the entropic penalty upon binding.

The following table provides a summary of lead optimization strategies and their observed effects on the biological activity of piperidine-4-carboxamide derivatives.

| Optimization Strategy | Modification Example | Observed Effect | Reference |

| Carboxamide Tail Modification | Introduction of a tetrahydroquinoline moiety | Increased σ1 receptor affinity and selectivity | copernicus.org |

| Piperidine Ring Substitution | Methylation of the piperidine ring | Can influence receptor binding and functional activity (in related compounds) | |

| Bioisosteric Replacement | Replacement of carboxamide with sulfonamide | Modulated serotoninergic receptor affinity | nih.gov |

| Conformational Restriction | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency in some analogs |

Pre Clinical Pharmacological and Biological Evaluation of 1 2 Aminobenzoyl Piperidine 4 Carboxamide and Its Analogues

In Vitro Biological Assays for Target Identification and Validation

The therapeutic potential of 1-(2-aminobenzoyl)piperidine-4-carboxamide and its derivatives has been explored through a variety of in vitro biological assays. These studies are crucial for identifying and validating molecular targets, as well as for elucidating the mechanisms of action of these compounds. The following sections detail the findings from enzyme inhibition studies, receptor binding assays, cellular proliferation assays, and antimicrobial and antiviral activity evaluations.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit several key enzymes implicated in various diseases.

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). nih.govresearchgate.net Inhibition of NAPE-PLD can modulate NAE levels in the brain and other tissues, suggesting potential therapeutic applications in neurological and psychiatric disorders. nih.govfrontiersin.org High-throughput screening and subsequent medicinal chemistry efforts have led to the discovery of potent and selective NAPE-PLD inhibitors. nih.gov For instance, the compound LEI-401 was identified as a brain-active NAPE-PLD inhibitor that effectively reduced anandamide and other NAE levels in neuronal cells and in the brains of wild-type mice. nih.gov Another study reported a piperidine-4-carboxamide derivative, Cpd-41, as a novel sQC inhibitor with an IC₅₀ of 34 μM. nih.gov

Soluble Epoxide Hydrolase (sEH): The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing conditions like inflammation and hypertension. researchgate.net This enzyme is involved in the metabolism of arachidonic acid. researchgate.netnih.gov Piperidine-derived amide inhibitors of human sEH have been developed, with some analogues demonstrating improved metabolic stability. nih.gov Isosteric modifications, such as the substitution of hydrogen with deuterium, have been shown to increase the half-life of these inhibitors in liver microsomes while maintaining their potency against sEH. nih.gov A series of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide derivatives were designed as dual inhibitors of COX-2 and sEH, with compounds 10e and 10g showing IC₅₀ values of 0.124 µM and 0.110 µM for sEH inhibition, respectively. researchgate.net

Matrix Metalloproteinases (MMPs): While specific inhibitory data for this compound analogues against MMPs is not detailed in the provided results, MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are key targets in cancer and inflammation research.

VirB11 ATPase: There is no specific information available in the search results regarding the inhibition of VirB11 ATPase by this compound or its analogues.

Glutaminyl Cyclase (QC): Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pE) at the N-terminus of peptides and proteins. injirr.comdergipark.org.tr This modification is associated with the pathology of Alzheimer's disease (AD), making QC a promising therapeutic target. nih.govdergipark.org.trnih.gov A piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing secretory QC (sQC) inhibitors. nih.gov Through pharmacophore-assisted virtual screening, a compound (Cpd-41) with this scaffold was discovered to have an IC₅₀ of 34 μM against sQC. nih.gov Further research has led to the development of highly potent QC inhibitors with subnanomolar IC₅₀ values. nih.gov

Table 1: Enzyme Inhibition Data for this compound Analogues

| Enzyme | Compound/Analogue | IC₅₀ Value | Reference |

|---|---|---|---|

| NAPE-PLD | LEI-401 | Not specified | nih.gov |

| sQC | Cpd-41 | 34 μM | nih.gov |

| sEH | Compound 10e | 0.124 µM | researchgate.net |

| sEH | Compound 10g | 0.110 µM | researchgate.net |

Cellular Assays for Antiproliferative Activity in Cancer Cell Lines

The potential of this compound and its analogues as anticancer agents has been assessed through their antiproliferative activity against various human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have shown in vitro anti-proliferative abilities against the human liver cancer cell line HepG2. nih.gov A representative compound, 6b, exhibited an IC₅₀ value of 11.3 μM and was found to induce significant apoptosis in HepG2 cells. nih.gov Another study on N-(piperidine-4-yl)benzamide derivatives reported a compound with an IC₅₀ value of 0.25 μM against HepG2 cells. researchgate.net

K562 (Chronic Myelogenous Leukemia): The same N-(2-aminoethyl)piperidine-4-carboxamide derivatives that were active against HepG2 cells also displayed anti-proliferative abilities against K562 cells. nih.gov Compound 6b, for instance, showed an IC₅₀ value of 4.5 μM against this cell line. nih.gov

MCF-7 (Breast Adenocarcinoma): Several studies have investigated the antiproliferative activity of piperidine (B6355638) derivatives against the MCF-7 breast cancer cell line. nih.govmdpi.comresearchgate.net Novel benzoxazole-appended piperidine derivatives showed considerable antiproliferative activity with IC₅₀ values ranging from 7.31 ± 0.43 µM to 33.32 ± 0.2 µM. researchgate.net Some of these compounds were more potent than the standard drug doxorubicin. researchgate.net Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates found that compound 2 had an IC₅₀ of 0.013 µM against MCF-7 cells. mdpi.com

HCT-116 (Colorectal Carcinoma): Substituted piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, including HCT-116. researchgate.net The most active compounds, 8f, 8m, and 8q, had IC₅₀ values in the range of 1.47-4.68 μM against the tested cell lines. researchgate.net

A549 (Lung Adenocarcinoma): The antiproliferative activity of various compounds has been evaluated against the A549 lung cancer cell line. mdpi.comnih.govwaocp.org For example, 5-benzylidene hydantoins have been shown to inhibit the proliferation of A549 cells. nih.gov A newly synthesized indole (B1671886) derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, also effectively inhibited the proliferation of A549 cells with an IC₅₀ of 14.4 µg/mL. waocp.org

Table 3: Antiproliferative Activity of this compound Analogues in Cancer Cell Lines

| Cell Line | Compound/Analogue | IC₅₀ Value | Reference |

|---|---|---|---|

| HepG2 | Compound 6b (N-(2-aminoethyl)piperidine-4-carboxamide derivative) | 11.3 μM | nih.gov |

| HepG2 | N-(piperidine-4-yl)benzamide derivative | 0.25 μM | researchgate.net |

| K562 | Compound 6b (N-(2-aminoethyl)piperidine-4-carboxamide derivative) | 4.5 μM | nih.gov |

| MCF-7 | Benzoxazole-appended piperidine derivatives | 7.31 - 33.32 µM | researchgate.net |

| MCF-7 | Compound 2 (4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate) | 0.013 µM | mdpi.com |

| HCT-116 | Compound 8f, 8m, 8q (piperazine-1-carbodithioate derivatives) | 1.47 - 4.68 μM | researchgate.net |

Kinase Inhibition Profiling

The ability of this compound analogues to inhibit specific kinases involved in cancer progression has been a focus of research.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. researchgate.netnih.govdrugs.com A scaffold based on N-(2-aminoethyl)piperidine-4-carboxamide was identified as a potential multi-kinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1. nih.gov Molecular docking studies have shown that these compounds can interact with the active site of VEGFR-2. nih.gov

ERK-2 (Extracellular signal-Regulated Kinase-2): ERK-2 is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. nih.gov The N-(2-aminoethyl)piperidine-4-carboxamide scaffold has also been shown to target ERK-2. nih.gov Interestingly, some ERK1/2 inhibitors have been found to induce the degradation of ERK2 protein, suggesting a dual mechanism of action. nih.gov

Abl-1 (Abelson murine leukemia viral oncogene homolog 1): The Abl-1 tyrosine kinase is a well-established target in the treatment of chronic myeloid leukemia. nih.gov The multi-kinase inhibitor scaffold based on N-(2-aminoethyl)piperidine-4-carboxamide also demonstrated activity against Abl-1. nih.gov

Table 4: Kinase Inhibition Profile of this compound Analogues

| Kinase | Compound/Analogue | Activity | Reference |

|---|---|---|---|

| VEGFR-2 | N-(2-aminoethyl)piperidine-4-carboxamide scaffold | Active scaffold | nih.gov |

| ERK-2 | N-(2-aminoethyl)piperidine-4-carboxamide scaffold | Active scaffold | nih.gov |

In Vitro Antiviral Activity

The potential of this compound analogues as antiviral agents has been investigated, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1: Several strategies targeting different stages of the HIV-1 life cycle have been explored using piperidine-based compounds. As mentioned earlier, piperidine-4-carboxamide derivatives have been developed as potent CCR5 antagonists, preventing viral entry. nih.gov TAK-220, for example, showed a mean EC₅₀ of 1.1 nM against CCR5-tropic HIV-1 clinical isolates. nih.gov Other studies have focused on inhibiting HIV-1 protease, a key enzyme for viral maturation. nih.gov Carboxamide-containing derivatives have been synthesized and shown to be highly potent HIV-1 protease inhibitors, with some compounds exhibiting picomolar potency and broad activity against multidrug-resistant HIV-1 variants. nih.gov Additionally, piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

Table 5: In Vitro Anti-HIV-1 Activity of this compound Analogues

| Target | Compound/Analogue | Assay Type | IC₅₀/EC₅₀ Value | Reference |

|---|---|---|---|---|

| CCR5 | TAK-220 | HIV-1 Replication Inhibition | 1.1 nM (EC₅₀) | nih.gov |

| HIV-1 Protease | Compound 4h | Enzyme Inhibition | 30 pM (Kᵢ) | nih.gov |

In Vivo Pharmacological Investigations in Animal Models

In vivo studies are paramount for understanding the physiological effects of a compound in a living organism. For this compound and its analogues, these investigations have spanned pharmacodynamic assessments, efficacy in various disease models, and specific interactions with neurotransmitter systems.

Pharmacodynamic Studies and Biomarker Modulation (e.g., NAE levels)

A key area of investigation for analogues of this compound has been their interaction with the endocannabinoid system, particularly as inhibitors of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in the endogenous levels of these signaling molecules, which can produce therapeutic effects.

Studies on piperidine and piperazine (B1678402) urea-based FAAH inhibitors have demonstrated their ability to selectively block FAAH activity in vivo. nih.govnih.gov For instance, the administration of the selective FAAH inhibitor PF-3845 to mice resulted in a significant and sustained elevation of brain NAEs, including AEA, N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA). nih.gov These elevated brain levels of FAAH substrates were observed for up to 24 hours post-administration, indicating a robust and durable pharmacodynamic effect. nih.gov This modulation of NAE levels is a critical biomarker for assessing the in vivo target engagement and potential efficacy of these compounds. The neuroprotective effects of some FAAH inhibitors are attributed to this "on-demand" augmentation of anandamide levels, which can offer therapeutic benefits without the adverse psychotropic effects associated with direct and chronic activation of the CB1 receptor. lookchem.comnih.gov

Table 1: Brain NAE Levels Following Administration of a Piperidine Urea (B33335) FAAH Inhibitor (PF-3845)

| Time Point | AEA Levels (vs. Vehicle) | PEA Levels (vs. Vehicle) | OEA Levels (vs. Vehicle) |

|---|---|---|---|

| 3 hours | Increased | Increased | Increased |

| 7-12 hours | Maximally Maintained | Maximally Maintained | Maximally Maintained |

| 24 hours | Elevated | Elevated | Elevated |

Data based on findings for the analogue PF-3845. nih.gov

Efficacy Assessment in Disease-Specific Animal Models (e.g., prostate cancer, pain modulation, neurological disorders)

The therapeutic potential of this compound analogues has been explored in a variety of disease models.

Prostate Cancer: Analogues of piperidine have been investigated for their anticancer properties. For example, piperine (B192125), a naturally occurring piperidine alkaloid, has been shown to down-regulate the NF-κB signaling pathway in prostate cancer cell lines, which is a major pathway in cancer induction, cell differentiation, and growth. nih.gov In silico studies of piperine analogues have suggested that they may act as effective inhibitors of the Akt1 receptor, a key component of a signaling pathway that drives the growth of malignant tumors, including prostate cancer. nih.gov Furthermore, a class of compounds known as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as tubulin inhibitors with antiproliferative activity in the DU-145 prostate cancer cell line.

Pain Modulation: The analgesic potential of piperidine-4-carboxamide analogues has been demonstrated in various animal models of pain. Their mechanism often involves the modulation of the endocannabinoid system through FAAH inhibition. By increasing the levels of anandamide, these compounds can activate cannabinoid receptors, which are known to play a role in pain relief. For instance, FAAH inhibitors have shown analgesic and anti-inflammatory activity in animal models. nih.gov Other piperidine benzimidazol-2-one (B1210169) analogues have demonstrated antinociceptive and antiallodynic effects in rodents by acting as potent NOP receptor agonists. nih.gov Additionally, purine-2,6-dione-based compounds with a butanamide linker have exerted significant antiallodynic properties in animal models of pain and inflammation, such as the formalin test and chemotherapy-induced peripheral neuropathy test in mice. nih.gov